molecular formula C18H19N3O6S B3699504 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE

Cat. No.: B3699504
M. Wt: 405.4 g/mol
InChI Key: NNTXTHVPVPQVHI-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a morpholinosulfonyl group, a nitro group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE typically involves multiple steps, including nitration, sulfonation, and amide formation. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to attach the morpholinosulfonyl group. Finally, the amide bond is formed through a coupling reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated aromatic compounds.

Scientific Research Applications

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro and morpholinosulfonyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(morpholinosulfonyl)phenylboronic acid
  • 4-Nitrobenzamide derivatives

Uniqueness

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinosulfonyl group enhances its solubility and reactivity, while the nitro group contributes to its potential as a pharmacophore.

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-13-12-14(2-7-17(13)21(23)24)18(22)19-15-3-5-16(6-4-15)28(25,26)20-8-10-27-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTXTHVPVPQVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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